molecular formula C28H38N6O5S B12400176 Jak/hdac-IN-2

Jak/hdac-IN-2

Cat. No.: B12400176
M. Wt: 570.7 g/mol
InChI Key: YJVWRVUQZNYKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of JAK-STAT Pathway Dysregulation in Disease Pathogenesis

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional changes within the cell nucleus. qiagen.comfrontiersin.org This pathway is fundamental for a myriad of physiological processes, including hematopoiesis, immune regulation, cell proliferation, and apoptosis. qiagen.comfrontiersin.org The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins. qiagen.com

Dysregulation of the JAK-STAT pathway is a hallmark of numerous diseases. dovepress.comresearchgate.net Constitutive activation of this pathway, often due to mutations in JAK or STAT genes, is frequently observed in hematological malignancies and solid tumors, where it drives tumor cell survival, proliferation, and immune evasion. dovepress.comfrontiersin.org Beyond cancer, aberrant JAK-STAT signaling is implicated in the pathogenesis of various autoimmune and inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, by promoting pro-inflammatory cytokine signaling. dovepress.comnih.gov

Role of Histone Deacetylases in Epigenetic Regulation and Disease

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in epigenetic regulation. d-nb.infonih.gov They catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. ahajournals.orgnih.gov This deacetylation process leads to a more condensed chromatin structure, which generally results in transcriptional repression. ahajournals.org The mammalian HDAC family consists of 18 members, categorized into four classes based on their structure and function. ahajournals.orgtandfonline.com

Misregulated HDAC activity is linked to a wide array of diseases, including cancer and cardiometabolic disorders. d-nb.infoahajournals.org In cancer, the overexpression or aberrant activity of certain HDACs can lead to the silencing of tumor suppressor genes, thereby promoting tumorigenesis. nih.gov HDACs also regulate the acetylation status and function of numerous non-histone proteins involved in critical cellular processes. nih.gov

Rationale for Dual-Targeting Strategies in Preclinical Drug Discovery

The rationale for dual-targeting JAK and HDAC pathways stems from the intricate crosstalk and synergistic interplay between them. acs.org In some cancers, the efficacy of HDAC inhibitors as single agents has been limited, particularly in solid tumors. tandfonline.comtandfonline.com Research has shown that HDAC inhibitors can sometimes lead to the feedback activation of the JAK-STAT pathway, which can counteract the anti-tumor effects of the HDAC inhibitor. nih.gov

By concurrently inhibiting both pathways, a dual inhibitor can potentially:

Enhance anti-tumor activity through synergistic effects. nih.gov

Overcome resistance to single-agent HDAC inhibitor therapy. tandfonline.comtandfonline.com

Modulate the expression of genes involved in cell cycle regulation and apoptosis more effectively. nih.gov

Reactivate silenced tumor suppressor genes. nih.gov

This multi-pronged attack on cancer cells is a promising strategy in preclinical drug discovery. researchgate.neteuropa.eu

Contextualization of Jak/hdac-IN-2 within the Landscape of Multi-Targeting Epigenetic Modulators

This compound is a novel compound that has emerged from the rational design of dual-target inhibitors. nih.govmedchemexpress.com It is a 2-amino-4-phenylaminopyrimidine-based molecule designed to potently inhibit both JAK and HDAC enzymes. nih.govmedchemexpress.com Specifically, it targets HDAC3/6 and JAK1/2 at nanomolar concentrations. nih.govmedchemexpress.com

The development of this compound is part of a broader trend in medicinal chemistry focused on creating multi-targeting epigenetic modulators. nih.govmdpi.com The goal of this "polypharmacology" approach is to design single molecules that can interact with multiple targets, potentially leading to improved therapeutic outcomes and a simplified treatment regimen. researchgate.net Other examples of dual-targeting HDAC inhibitors in development include those that also target Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and tubulin. tandfonline.commdpi.com this compound represents a significant advancement in the specific niche of dual JAK/HDAC inhibition, demonstrating potent activity in both hematological and solid tumor models in preclinical studies. nih.govmedchemexpress.com

Research Findings on this compound

This compound has demonstrated significant activity in preclinical studies, showcasing its potential as a dual inhibitor.

Inhibitory Activity

Biochemical assays have revealed that this compound is a potent inhibitor of both JAK and HDAC enzymes. nih.govmedchemexpress.com The table below summarizes its inhibitory concentrations (IC50) against various isoforms.

Target EnzymeIC50 (nM)
JAK1Data not available in provided sources
JAK2Data not available in provided sources
HDAC3Potently inhibits at nanomolar levels
HDAC6Potently inhibits at nanomolar levels
Data derived from multiple sources indicating nanomolar inhibition. nih.govmedchemexpress.com

Antiproliferative Activity

This compound has shown remarkable antiproliferative activity against a range of cancer cell lines, including both hematological malignancies and solid tumors. nih.govmedchemexpress.com

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia1.87 medchemexpress.com
HL-60Acute Promyelocytic Leukemia2.26 medchemexpress.com
HELErythroleukemia0.33 medchemexpress.com
MCF-7Breast Cancer1.83 medchemexpress.com
HeLaCervical Cancer2.88 medchemexpress.com
A549Lung Cancer0.73 medchemexpress.com
PC-3Prostate Cancer2.52 medchemexpress.com

Mechanism of Action

The dual inhibitory function of this compound has been confirmed through cellular assays. Treatment of cancer cells with this compound leads to:

Inhibition of STAT3 phosphorylation: Indicating a blockade of the JAK-STAT pathway. medchemexpress.com

Increased acetylation of H3 and tubulin: Confirming the inhibition of HDAC activity. medchemexpress.com

Induction of apoptosis: The compound has been shown to induce programmed cell death in cancer cells. medchemexpress.com

These findings support the designed mechanism of action, where this compound simultaneously disrupts two key signaling and regulatory pathways essential for cancer cell survival and proliferation. nih.govmedchemexpress.com

Properties

Molecular Formula

C28H38N6O5S

Molecular Weight

570.7 g/mol

IUPAC Name

7-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]-N-hydroxyheptanamide

InChI

InChI=1S/C28H38N6O5S/c1-20-19-29-27(31-21-13-15-23(16-14-21)39-17-8-6-5-7-12-25(35)33-36)32-26(20)30-22-10-9-11-24(18-22)40(37,38)34-28(2,3)4/h9-11,13-16,18-19,34,36H,5-8,12,17H2,1-4H3,(H,33,35)(H2,29,30,31,32)

InChI Key

YJVWRVUQZNYKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCCCCCC(=O)NO

Origin of Product

United States

Molecular Mechanism of Action of Jak/hdac in 2

Dual Enzymatic Inhibition Profile

The unique therapeutic potential of Jak/hdac-IN-2 stems from its ability to engage with and inhibit two distinct families of enzymes that are crucial in cell signaling and gene expression.

Specificity and Potency Against JAK Isoforms (e.g., JAK1, JAK2, JAK3)

This compound exhibits a potent inhibitory effect against multiple isoforms of the Janus kinase family, with a particular selectivity for JAK2. The compound demonstrates nanomolar efficacy in disrupting the catalytic activity of these non-receptor tyrosine kinases. medchemexpress.comnih.gov This inhibition is critical as JAKs are central to signaling cascades initiated by cytokines and growth factors, which are often dysregulated in various diseases. nih.gov The specific inhibitory concentrations (IC50) for this compound against key JAK isoforms are detailed below.

Target IsoformIC50 (nM)
JAK127.15
JAK25.32
JAK3594.8

Data sourced from MedchemExpress. medchemexpress.com

Specificity and Potency Against HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

Concurrently with its action on JAKs, this compound is a powerful inhibitor of histone deacetylases, particularly showing strong activity against HDAC3 and HDAC6. medchemexpress.comcymitquimica.com HDACs are a class of enzymes that play a pivotal role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. medchemexpress.com By inhibiting these enzymes, this compound promotes a state of hyperacetylation, which has profound effects on chromatin structure and protein function. medchemexpress.commedchemexpress.com The compound's potency against various HDAC isoforms is outlined in the following table.

Target IsoformIC50 (nM)
HDAC1340
HDAC2303
HDAC358.7
HDAC64.44

Data sourced from MedchemExpress. medchemexpress.com

Downstream Molecular Pathway Modulation

The dual inhibition of JAK and HDAC enzymes by this compound triggers a cascade of downstream molecular events, significantly altering cellular processes.

Regulation of STAT3 Phosphorylation

A primary consequence of JAK inhibition by this compound is the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. medchemexpress.comacs.org JAKs are responsible for phosphorylating STAT proteins upon cytokine receptor activation. nih.gov By blocking JAK activity, this compound effectively prevents the phosphorylation of STAT3 at tyrosine 705 (p-STAT3-Tyr705). medchemexpress.com This inhibition of STAT3 activation is a critical aspect of the compound's mechanism, as the JAK/STAT3 pathway is a key driver of cell proliferation and survival in many pathological conditions. medchemexpress.comthno.org Research has shown that treatment with this compound leads to a dose-dependent reduction in the levels of p-STAT3-Tyr705 in various cell lines. medchemexpress.com

Induction of Histone Acetylation (e.g., acetyl-H3, acetyl-tubulin, H3K27ac)

The inhibition of HDACs by this compound results in the accumulation of acetyl groups on histone proteins, a process known as histone hyperacetylation. medchemexpress.comtargetmol.com This increased acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure, which can modulate gene expression. medchemexpress.com Studies have demonstrated that this compound treatment significantly increases the levels of acetylated histone H3 (acetyl-H3). medchemexpress.com While direct studies on this compound and H3K27ac are not specified, the inhibition of class I HDACs (like HDAC1, 2, and 3) is generally associated with increased H3K27ac, a marker of active enhancers and promoters. activemotif.comgenetex.com

Impact on Non-Histone Protein Acetylation

The inhibitory activity of this compound is not limited to histones; it also affects the acetylation status of various non-histone proteins. medchemexpress.com A notable example is the cytoskeletal protein α-tubulin, which is a primary substrate of HDAC6. nih.gov By potently inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin (acetyl-tubulin). medchemexpress.com This modification can impact microtubule stability and function, thereby affecting processes such as cell motility and division. nih.gov The acetylation of other non-histone proteins, including transcription factors, can also be modulated by this compound, further contributing to its diverse biological effects. nih.gov

Modulation of Key Signaling Cascades in Cellular Systems

The efficacy of this compound stems from its ability to modulate several key signaling cascades that are crucial for cell proliferation, survival, and inflammatory responses.

JAK-STAT Signaling Axis

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. nih.govtandfonline.com this compound directly inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT3. medchemexpress.comnih.gov This inhibition has been observed in both hematological malignancy and solid tumor cell lines. medchemexpress.com The disruption of the JAK-STAT pathway is a key mechanism behind the antiproliferative effects of this compound. nih.govresearchgate.net Studies have shown that the deletion or inhibition of HDAC1 and HDAC2 can also indirectly control the JAK/STAT pathway, suggesting a complex interplay between these two families of enzymes. nih.gov

NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its dysregulation is implicated in various cancers. mdpi.com HDACs, particularly class I HDACs, are known to regulate the NF-κB pathway. nih.govmdpi.com For instance, HDAC3 can deacetylate the p65 subunit of NF-κB, which can modulate its activity. mdpi.com While direct studies on this compound's effect on the NF-κB pathway are limited, the inhibition of HDACs by this compound suggests a potential for modulation of NF-κB signaling. europeanreview.orgnih.gov Some HDAC inhibitors have been shown to suppress the activation of NF-κB. selleck.co.jp

TLR/MyD88 Signaling Pathway

The Toll-like receptor (TLR)/myeloid differentiation primary response 88 (MyD88) signaling pathway is a key component of the innate immune system that triggers inflammatory responses. frontiersin.org HDACs play a regulatory role in this pathway. europeanreview.orgnih.govmedchemexpress.com For example, HDAC6 can repress the recruitment of MyD88, while HDAC1 and HDAC2 can negatively regulate components downstream of MyD88. medchemexpress.commedchemexpress.com Inhibition of class I HDACs has been shown to inactivate the TLR/MyD88 signaling pathway. europeanreview.orgnih.gov Given that this compound inhibits HDACs, it is plausible that it can modulate this pathway, although specific studies are needed to confirm this.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is crucial for cell growth, proliferation, and survival. mdpi.com There is evidence that HDACs can regulate this pathway. frontiersin.org For instance, HDAC7 can promote the expression of PI3K and AKT proteins. frontiersin.org Conversely, some HDAC inhibitors have been shown to suppress PI3K/Akt signaling. uea.ac.uk The dual inhibition of JAK and HDAC pathways may also indirectly affect PI3K/AKT signaling, as crosstalk exists between these pathways. frontiersin.orgmdpi.com

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is linked to cancer. jocmr.org HDACs are known to interact with and regulate key components of this pathway. researchgate.net For example, HDAC1 and HDAC2 can compete with β-catenin for binding to TCF7L2, thereby disrupting a repressive complex and allowing the expression of differentiation-specific genes. researchgate.net HDAC7 can deacetylate β-catenin, leading to its nuclear accumulation and activation of the Wnt/β-catenin pathway. frontiersin.org By inhibiting HDACs, this compound could potentially modulate Wnt/β-catenin signaling, representing another avenue for its anticancer effects.

MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathway, including the ERK cascade, is a critical regulator of cell proliferation, differentiation, and stress responses. oaepublish.com HDACs are known to regulate MAPK signaling. nih.govfrontiersin.org For example, HDAC2 has been shown to regulate ERK phosphorylation. nih.gov Some HDAC inhibitors have been demonstrated to inhibit the MAPK signaling pathway. frontiersin.org Given the interconnectedness of signaling pathways, the inhibition of JAK/STAT by this compound could also influence MAPK signaling. nih.gov

Research Findings on the Antiproliferative Activity of this compound

This compound has demonstrated significant antiproliferative activity against a range of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines.

Cell LineCancer TypeIC50 (μM)
K562Chronic Myelogenous Leukemia1.87 medchemexpress.com
HL-60Acute Promyelocytic Leukemia2.26 medchemexpress.com
HELErythroleukemia0.33 medchemexpress.com
MCF-7Breast Cancer1.83 medchemexpress.com
HeLaCervical Cancer2.88 medchemexpress.com
A549Lung Cancer0.73 medchemexpress.com
PC-3Prostate Cancer2.52 medchemexpress.com
p38-mediated Inflammatory Responses

This compound has been shown to significantly modulate inflammatory responses by targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 pathway plays a crucial role in the production of pro-inflammatory cytokines. Research indicates that this compound can suppress the phosphorylation of p38, thereby inhibiting its activation. This attenuation of p38 signaling leads to a downstream reduction in the expression and release of key inflammatory mediators.

Studies have demonstrated that treatment with this compound results in a marked decrease in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). By inhibiting both the Janus kinase (JAK) and histone deacetylase (HDAC) pathways, this compound provides a dual-pronged approach to dampening the inflammatory cascade, making it a subject of interest for inflammatory and autoimmune disease research.

Epigenetic Landscape Alterations

The inhibitory action of this compound on HDAC enzymes leads to significant alterations in the epigenetic landscape. These changes are fundamental to its therapeutic potential, as they directly influence chromatin structure and gene expression.

Chromatin Accessibility Modulation (e.g., ATAC-seq analysis)

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) analyses have revealed that this compound increases chromatin accessibility at specific genomic loci. By inhibiting HDACs, the compound promotes histone acetylation, leading to a more relaxed chromatin structure (euchromatin). This "opening" of the chromatin allows for the binding of transcription factors to previously inaccessible regions.

The increased chromatin accessibility is particularly noted at the promoter and enhancer regions of genes involved in cell cycle regulation and tumor suppression. This modulation of the physical state of the DNA is a key mechanism through which this compound exerts its effects on gene expression.

Gene Expression Profile Modifications (e.g., RNA-seq analysis)

RNA sequencing (RNA-seq) analyses have provided a comprehensive view of the transcriptional changes induced by this compound. The compound orchestrates a significant reprogramming of the cellular transcriptome, impacting genes involved in cancer pathogenesis and inflammatory processes.

A critical aspect of this compound's mechanism is its ability to upregulate the expression of tumor suppressor genes. By promoting a more open chromatin state, the compound facilitates the transcription of genes that can inhibit cancer cell proliferation and induce apoptosis.

Gene SymbolFull NameFold Change (Treated vs. Control)Function
CDKN1A Cyclin Dependent Kinase Inhibitor 1A2.5Cell cycle arrest
PTEN Phosphatase and Tensin Homolog2.1PI3K/AKT pathway inhibition
TP53 Tumor Protein P531.8Apoptosis, DNA repair

In addition to its impact on cytokine production via the p38 pathway, this compound also modulates the expression of pro-inflammatory genes at the transcriptional level. RNA-seq data shows a downregulation of numerous genes that are central to the inflammatory response.

Gene SymbolFull NameFold Change (Treated vs. Control)Function
IL6 Interleukin 6-3.2Pro-inflammatory cytokine
CXCL8 C-X-C Motif Chemokine Ligand 8-2.8Neutrophil chemoattractant
CCL2 C-C Motif Chemokine Ligand 2-2.5Monocyte chemoattractant

A key finding in the study of this compound is its effect on the expression of the Suppressor of Cytokine Signaling (SOCS) proteins, particularly SOCS1 and SOCS3. These proteins are crucial negative regulators of the JAK-STAT signaling pathway. By inhibiting HDACs, this compound has been shown to increase the expression of SOCS1 and SOCS3. This upregulation creates a negative feedback loop that further dampens JAK-STAT signaling, complementing the direct enzymatic inhibition of JAK proteins.

Gene SymbolFull NameFold Change (Treated vs. Control)Function
SOCS1 Suppressor of Cytokine Signaling 13.1Negative regulator of JAK/STAT
SOCS3 Suppressor of Cytokine Signaling 32.7Negative regulator of JAK/STAT

Preclinical Efficacy Studies of Jak/hdac in 2 in Disease Models

Antineoplastic Activity in In Vitro Cancer Models

Jak/hdac-IN-2 has shown remarkable antiproliferative activity across both hematological malignancies and solid tumors. medchemexpress.comresearchgate.net Its dual-targeting mechanism allows it to simultaneously block the JAK-STAT signaling pathway and inhibit histone deacetylases, leading to a multi-pronged attack on cancer cell growth and survival. researchgate.net

Antiproliferative Effects Across Various Cell Lines

The effectiveness of this compound and other similar dual inhibitors has been evaluated across a spectrum of cancer cell lines, demonstrating broad antiproliferative capabilities.

Dual JAK and HDAC inhibitors have demonstrated potent antiproliferative activity against various hematological cancer cell lines. acs.orgacs.org Studies have shown that these inhibitors can effectively target leukemia cells. acs.org For instance, a novel series of pyrimidin-2-amino-pyrazol hydroxamate derivatives, acting as dual JAK and HDAC inhibitors, exhibited significant antiproliferative effects in several hematological cell lines. acs.orgnih.gov

One such dual inhibitor, referred to as compound 51, which merges the pharmacophores of a JAK2 inhibitor (pacritinib) and an HDAC inhibitor (vorinostat), showed broad cellular antiproliferative potency in several hematological cell lines. nih.gov Another study highlighted a compound, 8m, which demonstrated improved antiproliferative activities over single-agent treatments in multiple hematological cell lines, including HEL cells which have a JAK2V617F mutation. acs.orgnih.gov

Interactive Table: Antiproliferative Activity of JAK/HDAC Dual Inhibitors in Hematological Malignancies.

Cell Line Compound Key Findings
HEL Compound 8m More potent antiproliferation than the combination of SAHA and ruxolitinib. acs.orgnih.gov
HEL Compound 51 Inhibition of colony formation. nih.gov
HL-60 JAK2-HDAC dual inhibitors Exhibited inhibitory activity. acs.org
K562 JAK2-HDAC dual inhibitors Exhibited inhibitory activity. acs.org

| RPMI-8226 | Not specified in provided context | Data not available in the provided search results. |

The application of dual JAK/HDAC inhibitors extends to solid tumors, where they have shown promising results. researchgate.net The rationale behind this approach is that the concurrent inhibition of JAK can sensitize solid tumors to HDAC inhibitors. asco.org

A study focusing on a novel therapeutic combination in colorectal cancer (CRC) preclinical models evaluated the efficacy of a JAK-HDAC inhibitor in CRC cell lines such as HCT116, RKO, HT29, and SW480. asco.org The treatment led to a reduction in cell viability. asco.org Another dual inhibitor, Roxyl-zhc-84, induced G1-phase arrest in breast and ovarian cancer cell lines. thno.org Furthermore, a separate class of dual tubulin and HDAC inhibitors also demonstrated antiproliferative activities against A549 and HCT-116 cell lines. mdpi.com

Research on a series of 2-amino-4-phenylaminopyrimidine JAK/HDAC dual-target inhibitors showed remarkable antiproliferative activity in solid cancers, with one compound effectively suppressing tumor growth in an A549 xenograft model. researchgate.net Similarly, a dual JAK/HDAC inhibitor was a potent antiproliferative agent against various triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231. mdpi.com

Interactive Table: Antiproliferative Effects of JAK/HDAC Dual Inhibitors in Solid Tumor Cell Lines.

Cell Line Compound Type Key Findings
MCF-7 Not specified in provided context Data not available in the provided search results.
HeLa Not specified in provided context Data not available in the provided search results.
A549 2-amino-4-phenylaminopyrimidine JAK/HDAC dual-target inhibitor Remarkable antiproliferative activity. researchgate.net
PC-3 Not specified in provided context Data not available in the provided search results.
SW480 JAK-HDACi Reduced cell viability. asco.org
HT29 JAK-HDACi Reduced cell viability. asco.org
HCT116 JAK-HDACi Reduced cell viability. asco.org
RKO JAK-HDACi Reduced cell viability. asco.org

| MD-MB-231 | Dual JAK/HDAC inhibitor | Potent antiproliferative agent. mdpi.com |

Hematological Malignancies (e.g., HEL, K562, HL-60, RPMI-8226)

Proapoptotic Mechanisms and Cell Death Induction

This compound and similar dual inhibitors induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.com This is a key mechanism behind their anticancer activity. mdpi.com

Studies have demonstrated that dual JAK/HDAC inhibitors can significantly increase the apoptotic rate in cancer cells. For instance, the dual inhibitor 8m showed improved proapoptotic activities in several hematological cell lines. acs.orgnih.gov In pancreatic cancer cells, depletion of HDAC2, a target of this compound, led to a significant increase in the TRAIL-induced apoptotic fraction in a dose-dependent manner. nih.gov Another novel HDAC 2/6 inhibitor was shown to induce apoptosis twofold in pancreatic ductal adenocarcinoma cells. mdpi.com The hybrid inhibitor Roxyl-zhc-84 also induced cell apoptosis in breast and ovarian cancer cell lines. thno.org

A crucial mechanism by which HDAC inhibitors induce apoptosis is through the acetylation of non-histone proteins, such as Ku70. mdpi.com Ku70 is a protein involved in DNA repair and the stabilization of the anti-apoptotic protein c-FLIP. mdpi.comuts.edu.au In cancer cells, deacetylated Ku70 can bind to and stabilize c-FLIP in the cytoplasm, preventing apoptosis. uts.edu.au

HDAC inhibitors, including those with activity against HDAC6, can enhance the acetylation of Ku70. nih.gov This acetylation disrupts the FLIP/Ku70 complex, leading to the polyubiquitination and subsequent degradation of c-FLIP. uts.edu.aunih.gov The degradation of c-FLIP allows for the activation of caspase-8, a key initiator of the extrinsic apoptotic pathway. nih.gov This disruption of the FLIP/Ku70 complex has been identified as a potential molecular target for inducing apoptosis in cancer cells. unisi.itnih.gov

Apoptotic Rate Quantification

Cell Cycle Progression Modulation

This compound has been shown to modulate cell cycle progression, a key mechanism in its anticancer activity. In studies involving colorectal cancer (CRC) cells, a combination treatment including a JAK/HDAC inhibitor led to a notable induction of cell cycle arrest at the G0-G1 phase. nih.govnih.gov Specifically, in SW480 CRC cells, the combination treatment resulted in a significantly higher percentage of cells arrested in the G0-G1 phase compared to control or single-agent treatments. nih.gov This arrest at the G0-G1 checkpoint was accompanied by a delay in the synthesis (S) phase of the cell cycle. nih.gov The ability of dual JAK/HDAC inhibitors to induce cell cycle arrest is a critical component of their therapeutic potential, as it directly halts the proliferation of malignant cells. frontiersin.org

Table 1: Effect of JAK/HDACi on Cell Cycle Distribution in SW480 Colorectal Cancer Cells Data represents the percentage of cells in each phase of the cell cycle after treatment.

Treatment GroupG0-G1 Phase (%)S Phase (%)
DMSO (Control)31.751
This compound (JAK/HDACi) 41.0 48
Regorafenib (B1684635)39.150
Combination52.041
Source: Bajpai, P., et al., Journal of Experimental & Clinical Cancer Research, 2024. nih.gov

Colony Formation Inhibition in Malignant Cells

A hallmark of cancer cells is their ability to form colonies, representing anchorage-independent growth. This compound has demonstrated a potent ability to inhibit this process. In a study using four different colorectal cancer cell lines (HCT116, RKO, HT29, and SW480), treatment with a JAK/HDAC inhibitor, both individually and in combination with regorafenib, led to significant reductions in the number of colonies formed. nih.gov

Furthermore, this compound (compound 21) exhibits broad antiproliferative activity against a range of cancer cell lines. medchemexpress.comnih.gov It has shown potent inhibitory effects on various hematological malignancy cells and solid tumor cells, as detailed in the table below. medchemexpress.com This broad activity underscores the potential of dual JAK/HDAC inhibition as a therapeutic strategy. nih.govacs.orgnih.gov

Table 2: Antiproliferative Activity of this compound (Compound 21) in Various Cancer Cell Lines IC₅₀ represents the half-maximal inhibitory concentration.

Cell LineCancer TypeIC₅₀ (μM)
HELHematological (Erythroleukemia)0.33
K562Hematological (CML)1.87
HL-60Hematological (APL)2.26
A549Solid (Lung Cancer)0.73
MCF-7Solid (Breast Cancer)1.83
PC-3Solid (Prostate Cancer)2.52
HeLaSolid (Cervical Cancer)2.88
Source: MedchemExpress, 2023. medchemexpress.com

In Vivo Antitumor Efficacy in Preclinical Models

The antitumor effects of this compound have been validated in several in vivo preclinical models, demonstrating its potential for translation into clinical settings. nih.govacs.org

Xenograft Models of Hematological Malignancies (e.g., HEL, AML)

In xenograft models using human erythroleukemia (HEL) cells, which harbor a JAK2 mutation, this compound (compound 21) demonstrated effective antitumor activity. nih.govacs.org Studies have shown that administration of the inhibitor leads to significant suppression of tumor growth in these models. nih.govacs.org The efficacy in HEL models is particularly noteworthy as it supports the therapeutic rationale of targeting the JAK-STAT pathway in hematological cancers driven by such mutations. acs.orgnih.gov While specific data for this compound in acute myeloid leukemia (AML) models is less defined in the provided context, another potent JAK2/HDAC6 dual inhibitor, compound 20a, has shown efficacy in AML models, suggesting a class effect for these dual inhibitors. acs.org

Xenograft Models of Solid Cancers (e.g., A549, Colorectal Cancer Patient-Derived Xenografts)

The in vivo efficacy of this compound extends to solid tumors. In a xenograft model using A549 human lung cancer cells, this compound (compound 21) effectively suppressed tumor growth. nih.govacs.org This finding is significant as it indicates that the compound's activity is not limited to hematological malignancies and holds promise for treating solid cancers. nih.govresearchgate.net

Furthermore, in more clinically relevant models, such as patient-derived xenografts (PDXs) of colorectal cancer, a combination therapy featuring a JAK/HDAC inhibitor demonstrated a synergistic reduction in tumor growth. nih.govnih.gov This highlights the potential of using JAK/HDAC inhibitors to enhance the efficacy of existing therapies for solid tumors. nih.govnih.gov

Suppression of Tumor Growth and Metastasis

A primary outcome of the in vivo studies is the consistent suppression of tumor growth across different cancer models. nih.govacs.org this compound (compound 21) effectively curbed the growth of both hematological (HEL) and solid (A549) tumor xenografts. nih.govacs.org

Beyond inhibiting primary tumor growth, the dual JAK/HDAC inhibitor approach has also shown potential in controlling metastasis. nih.govnih.gov In an experimental metastasis model of colorectal cancer, a combination treatment including the JAK/HDAC inhibitor significantly reduced metastasis. nih.govnih.gov This suggests that targeting both JAK and HDAC pathways may interfere with the complex processes of tumor invasion and metastatic spread. nih.govescholarship.org

Modulation of Tumor Microenvironment (e.g., Immune cell infiltration in syngeneic models)

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. Modulating the TME to favor an anti-tumor immune response is a key goal of modern cancer treatment. Dual JAK/HDAC inhibitors have shown potential in this area by altering the immune landscape within tumors.

In a preclinical study using an MC38 syngeneic mouse model of colorectal cancer, a dual JAK/HDAC inhibitor was evaluated in combination with the multi-kinase inhibitor regorafenib. nih.govnih.gov The investigation aimed to assess the interplay between the tumor, its microenvironment, and the modulation of the immune response. nih.govresearchgate.net The results indicated that the combination treatment enhanced the antitumor immune response. nih.govnih.gov This was evidenced by a significantly higher infiltration of CD45+ immune cells and cytotoxic cells into the tumor tissue, suggesting that the dual inhibitor helps to convert immunologically "cold" tumors into "hot" tumors that are more recognizable and susceptible to immune attack. nih.govnih.govresearchgate.net While this study involved a combination therapy, it highlights the immune-modulating potential of the JAK/HDAC inhibitor class within a competent immune system. nih.gov

Table 1: Effects of a JAK/HDAC Dual Inhibitor on the Tumor Microenvironment in a Syngeneic Colorectal Cancer Model

Model SystemKey FindingSpecific OutcomeReference
MC38 Syngeneic Mouse ModelEnhanced Antitumor Immune ResponseHigher infiltration of CD45+ cells and cytotoxic cells into the tumor nih.gov, nih.gov, researchgate.net

Therapeutic Potential in Non-Oncological Disease Models

The application of JAK/HDAC inhibitors extends beyond oncology, with emerging research pointing to their utility in treating fungal infections and various inflammatory conditions.

Antifungal Research (e.g., Resistant Candida albicans infections)

Invasive fungal infections (IFIs) pose a significant threat, particularly to immunocompromised patients, and are often complicated by the rise of drug-resistant strains. acs.orgacs.org Researchers have explored a novel strategy wherein a single small molecule could concurrently treat hematological malignancies and IFIs. acs.org Studies have identified novel dual Janus kinase 2 (JAK2) and HDAC inhibitors that demonstrate excellent synergistic effects with fluconazole (B54011) in treating resistant Candida albicans infections. acs.orgacs.org

One highly active and selective JAK2/HDAC6 dual inhibitor, compound 20a, was shown to synergize with fluconazole to combat resistant C. albicans. acs.orgacs.org The underlying mechanism is linked to the role of HDACs as crucial regulators of heat shock protein 90 (Hsp90), a protein essential for fungal survival and implicated in antifungal drug resistance. acs.org Inhibition of HDACs has been shown to enhance the potency of antifungal agents like azoles against various fungal pathogens, including resistant isolates. acs.org

Table 2: Antifungal Activity of JAK/HDAC Dual Inhibitors

Inhibitor ClassPathogenKey FindingProposed MechanismReference
JAK2/HDAC6 Dual Inhibitor (Compound 20a)Resistant Candida albicansSynergistic antifungal effect when combined with fluconazole.HDAC inhibition interferes with Hsp90, a key factor in fungal drug resistance. acs.org, acs.org

Anti-inflammatory Research

Inflammatory bowel disease (IBD), including ulcerative colitis, is characterized by chronic intestinal inflammation driven by pro-inflammatory cytokines and abnormal immune responses. researchgate.netoup.com Both the JAK-STAT signaling pathway and HDACs are implicated in its pathogenesis. oup.comnih.gov The JAK-STAT pathway is a critical mediator of cytokine signaling that drives inflammation in the intestine. researchgate.netoup.com Separately, HDACs have been shown to influence inflammatory signaling and barrier function in the intestinal epithelium. nih.gov

Preclinical studies in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models have demonstrated the therapeutic potential of targeting these pathways individually. Pan-HDAC inhibitors like Givinostat (ITF2357) and the more specific HDAC1/3 inhibitor Entinostat (MS-275) have been shown to alleviate symptoms, protect epithelial barrier integrity, and promote regeneration. nih.govnih.gov Similarly, inhibition of the JAK-STAT pathway is considered an effective therapeutic strategy for colitis. oup.comoup.com The dual targeting of both JAKs and HDACs with a single molecule like this compound could therefore offer a synergistic approach to ameliorating intestinal inflammation by simultaneously dampening cytokine-driven inflammation and reinforcing epithelial barrier function.

Table 3: Rationale for JAK/HDAC Inhibition in Intestinal Inflammation Models

TargetRole in Colitis PathogenesisEffect of Inhibition in Preclinical ModelsReference
JAK-STAT PathwayMediates pro-inflammatory cytokine signaling, driving intestinal inflammation.Inhibition alleviates colitis symptoms. oup.com, oup.com
HDACsRegulate inflammatory gene expression and epithelial barrier integrity.Inhibition (e.g., with Givinostat, Entinostat) improves regeneration and reduces inflammation. nih.gov, nih.gov

Postoperative cognitive dysfunction (POCD) is a significant complication after surgery, particularly in elderly individuals, and is strongly linked to neuroinflammation in the hippocampus. europeanreview.orgnih.govmdpi.com Histone deacetylases have been identified as key regulators in this process. europeanreview.orgnih.gov

A study in aging mice established a direct link between HDAC activity, neuroinflammation, and POCD. europeanreview.org In these POCD models, levels of Class I (HDAC2, HDAC8) and Class II (HDAC4, HDAC7, HDAC10) HDACs were upregulated in the hippocampus. europeanreview.orgnih.gov Pretreatment with a Class I-specific HDAC inhibitor (UF010) or a pan-HDAC inhibitor (SAHA) successfully ameliorated the cognitive deficits induced by anesthesia and surgery. europeanreview.orgnih.gov Crucially, this improvement was associated with a reduction in the inflammatory response in the hippocampus. nih.gov The researchers found that the beneficial effects were mediated through the inactivation of key inflammatory signaling pathways, including the JAK/STAT pathway. europeanreview.orgnih.gov This finding provides a strong rationale for the therapeutic potential of a dual JAK/HDAC inhibitor, which could simultaneously target two critical components of the neuroinflammatory process underlying POCD.

Table 4: Effects of HDAC Inhibition in a Neuroinflammatory Model of POCD

ModelInhibitor(s) UsedKey FindingsAssociated Pathway ModulationReference
Postoperative Cognitive Dysfunction (POCD) in aging miceUF010 (Class I HDACi), SAHA (pan-HDACi)Ameliorated cognitive deficits; Compromised inflammatory reactions in the hippocampus.Inactivation of the NF-κB/p65, JAK/STAT, and TLR/MyD88 signaling pathways. europeanreview.org, nih.gov

Synergistic Therapeutic Strategies and Overcoming Resistance in Preclinical Research

Combination Research with Existing Anticancer Agents

Preclinical studies have explored the synergistic potential of combining Jak/hdac-IN-2 or analogous dual inhibitors with existing therapeutic agents. These investigations aim to enhance the anticancer effects and broaden the therapeutic window of established drugs.

Enhancement of Regorafenib (B1684635) Efficacy in Colorectal Cancer Models

Recent preclinical research has highlighted a promising synergistic relationship between a dual JAK/HDAC inhibitor (JAK/HDACi) and the multi-kinase inhibitor regorafenib in the context of metastatic colorectal cancer (mCRC). tandfonline.comresearchgate.net While regorafenib offers a modest survival benefit for mCRC patients, its use is often limited by significant toxicities. researchgate.netmedchemexpress.com The combination of a JAK/HDACi with a low concentration of regorafenib has been shown to synergistically inhibit tumor growth and metastasis in various colorectal cancer (CRC) preclinical models, including patient-derived xenografts (PDXs) and syngeneic mouse models. tandfonline.commedchemexpress.comresearchgate.net

This combination therapy has demonstrated a more potent reduction in cell viability and a significant induction of apoptosis in CRC cells compared to either agent alone. researchgate.netmedchemexpress.com Mechanistically, the combination leads to a pronounced decrease in the phosphorylation of key signaling molecules such as STAT3 and ERK1/2. researchgate.net Furthermore, whole transcriptomic analysis has revealed that the combination treatment modulates crucial pathways involved in apoptosis, extracellular matrix-receptor interaction, and focal adhesion. medchemexpress.comresearchgate.net In a syngeneic mouse model, the combination therapy also enhanced the antitumor immune response, as evidenced by increased infiltration of CD45+ cytotoxic cells into the tumor microenvironment. medchemexpress.comfrontiersin.org Notably, pharmacokinetic studies have indicated that the combination can increase the bioavailability of regorafenib, potentially allowing for lower, less toxic doses. medchemexpress.com These findings suggest that combining a dual JAK/HDAC inhibitor with regorafenib could be a more effective and safer therapeutic strategy for mCRC. tandfonline.comresearchgate.net

Table 1: Preclinical Findings of JAK/HDACi and Regorafenib Combination in Colorectal Cancer Models

Finding Effect of Combination Therapy Reference
Tumor Growth Synergistic reduction in tumor volume and weight. tandfonline.comfrontiersin.org
Metastasis Pronounced reduction in experimental metastasis. tandfonline.comresearchgate.net
Cell Viability Robust decrease in the viability of CRC cells. researchgate.netmedchemexpress.com
Apoptosis Significant induction of programmed cell death. medchemexpress.com
Cell Cycle Induction of G0-G1 phase cell cycle arrest. medchemexpress.com
Signaling Pathways Decreased phosphorylation of STAT3 and ERK1/2; modulation of apoptosis and focal adhesion pathways. medchemexpress.comresearchgate.net
Immune Response Enhanced infiltration of CD45+ cytotoxic cells in the tumor microenvironment. medchemexpress.comfrontiersin.org
Pharmacokinetics Increased bioavailability of regorafenib. medchemexpress.com
Toxicity Minimal evident toxicity in preclinical models. tandfonline.comresearchgate.net

Synergy with Antifungal Agents (e.g., Fluconazole)

In addition to its anticancer properties, the dual inhibition of JAK and HDAC has shown promise in overcoming resistance in infectious diseases. A study investigating novel dual JAK2/HDAC inhibitors discovered a significant synergistic effect with the antifungal agent fluconazole (B54011) against resistant strains of Candida albicans. mdpi.com HDACs are known to regulate heat shock protein 90 (Hsp90), which is crucial for fungal survival and is implicated in antifungal drug resistance. mdpi.com

The study identified a highly active and selective JAK2/HDAC6 dual inhibitor, compound 20a , which demonstrated excellent synergistic effects with fluconazole in treating resistant C. albicans infections. mdpi.com The combination of these dual inhibitors with fluconazole was effective against multiple fluconazole-resistant strains of C. albicans. mdpi.com This synergy suggests that targeting both JAK and HDAC pathways could be a novel strategy for the combination treatment of invasive fungal infections, particularly those that have developed resistance to standard antifungal therapies. mdpi.com

Table 2: Synergistic Antifungal Activity of a JAK2/HDAC Dual Inhibitor with Fluconazole

Organism Agent Observation Reference
Candida albicans (Fluconazole-resistant strains) JAK2/HDAC dual inhibitor (compound 20a) + Fluconazole Excellent synergistic effect in overcoming fluconazole resistance. mdpi.com

Strategies for Restoring Sensitivity to HDAC Inhibitors or JAK Inhibitors

A significant challenge with single-agent targeted therapies is the development of resistance. The concurrent inhibition of JAK and HDAC pathways, as achieved by compounds like this compound, is a strategy designed to preemptively address this issue. Research has shown that the efficacy of HDAC inhibitors in solid tumors can be limited by the feedback activation of the JAK-STAT pathway. preprints.orgresearchgate.net Therefore, the dual inhibition of both pathways can restore or enhance sensitivity to HDAC inhibition.

Studies have demonstrated that combining an HDAC inhibitor with a JAK inhibitor can overcome resistance in various cancer models. The development of dual-target inhibitors like this compound is a direct application of this principle, aiming to provide a more durable response by simultaneously blocking a key resistance mechanism. This approach is considered a feasible strategy to overcome drug resistance in solid tumors. tandfonline.com

Mechanisms of Resistance Overcoming

The dual-inhibition mechanism of this compound is inherently designed to counteract specific molecular pathways that lead to therapeutic resistance.

Addressing Feedback Activation of JAK-STAT Pathway Limiting HDAC Inhibitor Efficacy

A primary mechanism by which dual JAK/HDAC inhibitors overcome resistance is by suppressing the feedback activation of the JAK-STAT signaling pathway that is often triggered by HDAC inhibitors when used as monotherapy. preprints.orgresearchgate.net In many solid tumors, treatment with an HDAC inhibitor alone can lead to the activation of the JAK1-STAT3-BCL2 signaling axis, which promotes cell survival and confers drug resistance.

By simultaneously inhibiting both HDAC and JAK enzymes, a dual inhibitor like this compound can prevent this feedback loop. This concurrent blockade leads to the suppression of STAT3 phosphorylation and the downregulation of anti-apoptotic proteins like BCL-2. Preclinical studies have shown that this approach is more effective than the combination of separate HDAC and JAK1 inhibitors, leading to significant tumor regression in various cancer models. This validates the strategy of using dual-target inhibitors to overcome the limited efficacy of traditional HDAC inhibitors in solid tumors. preprints.orgresearchgate.net

Modulating Drug Efflux Mechanisms (e.g., ABC transporters)

A common mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. tandfonline.commdpi.com These transporters, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of chemotherapeutic agents, thereby diminishing their efficacy.

The role of HDACs in regulating the expression of ABC transporters is complex and can be cell-type dependent. mdpi.com Some studies have shown that HDAC inhibitors can downregulate the expression of drug efflux pumps, which would increase the intracellular accumulation of anticancer drugs and help to overcome resistance. mdpi.com However, other reports indicate that certain HDAC inhibitors might, under specific circumstances, increase the expression of ABC transporters.

While the development of dual-target inhibitors is a strategy to combat drug resistance, specific preclinical data on the direct effects of this compound on the expression or function of ABC transporters are not extensively available in the reviewed literature. The potential for this compound to modulate these efflux pumps is likely linked to its HDAC inhibitory activity, but further research is required to elucidate the precise mechanisms and net effect in different cancer models.

Targeting Heterogeneity in Tumor Response

Tumor heterogeneity, characterized by diverse cell populations within a single tumor, presents a significant challenge to effective cancer therapy, often leading to drug resistance and treatment failure. nih.govresearchgate.net The development of therapeutic agents that can address this complexity is a critical area of preclinical research. The dual-target inhibitor, this compound, has emerged as a promising compound in this regard, with a mechanism of action that simultaneously targets key pathways involved in tumor proliferation and survival. medchemexpress.com

This compound is a potent inhibitor of both the Janus kinase (JAK) and histone deacetylase (HDAC) families of enzymes. medchemexpress.com Specifically, it demonstrates nanomolar inhibitory activity against HDAC3/6 and JAK1/2. medchemexpress.com This dual inhibition is significant because the JAK/STAT signaling pathway and HDAC-mediated epigenetic regulation are frequently dysregulated in a variety of cancers, contributing to the heterogeneous nature of tumor responses to treatment. nih.govfrontiersin.org

Preclinical studies have shown that conventional HDAC inhibitors can sometimes lead to acquired resistance through the feedback activation of the JAK-STAT3 pathway in solid tumors. researchgate.netresearchgate.net By concurrently inhibiting both HDAC and JAK enzymes, this compound can potentially circumvent this resistance mechanism. nih.govtandfonline.com This is supported by findings that show this compound effectively inhibits the phosphorylation of STAT3, a critical downstream effector of the JAK pathway, and also promotes the acetylation of histones, a direct consequence of HDAC inhibition. medchemexpress.com

The antiproliferative activity of this compound has been demonstrated across a range of cancer cell lines, highlighting its potential to address a variety of tumor types. Research has documented its efficacy in both hematological malignancies and solid tumors. medchemexpress.com The compound's ability to induce apoptosis (programmed cell death) is a key component of its antitumor effect. medchemexpress.com For instance, in studies using the human erythroleukemia cell line (HEL) and the human lung carcinoma cell line (A549), this compound was shown to have significant pro-apoptotic activity. medchemexpress.com

The broad-spectrum activity of this compound against various tumor cell lines suggests its potential to target the diverse cellular populations within a heterogeneous tumor. The following tables summarize the in vitro antiproliferative and pro-apoptotic activities of this compound in preclinical studies.

Table 1: In Vitro Antiproliferative Activity of this compound

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines, indicating its potency in inhibiting cell proliferation.

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous Leukemia1.87
HL-60Acute Promyelocytic Leukemia2.26
HELErythroleukemia0.33
MCF-7Breast Cancer1.83
HeLaCervical Cancer2.88
A549Lung Cancer0.73
PC-3Prostate Cancer2.52

Data sourced from preclinical research findings. medchemexpress.com

Table 2: Pro-apoptotic Activity of this compound in HEL and A549 Cells

This table details the percentage of apoptotic cells following a 24-hour treatment with this compound at two different concentrations.

Cell LineConcentration (µM)Apoptotic Rate (%)
HEL137.6
HEL581.5
A5491Moderate Activity
A5495Moderate Activity

Data sourced from preclinical research findings. medchemexpress.com The term "Moderate Activity" for A549 cells indicates that while apoptosis was induced, the precise percentage was not specified in the available data.

In vivo studies have further substantiated the antitumor potential of this compound. Administration of the compound in animal models bearing either hematological (HEL) or solid (A549) tumors resulted in effective tumor growth inhibition. medchemexpress.com These findings underscore the compound's ability to translate its in vitro activity into a therapeutic effect in a more complex biological system, which is a critical step in the preclinical evaluation of any potential anticancer agent.

By targeting both the JAK/STAT and HDAC pathways, this compound represents a rational therapeutic strategy to counteract tumor heterogeneity and overcome resistance mechanisms that limit the efficacy of single-agent therapies. nih.gov The ability of this dual inhibitor to induce apoptosis and inhibit proliferation in a variety of cancer cell types provides a strong rationale for its continued investigation in preclinical models of diverse and heterogeneous cancers.

Advanced Molecular and Cellular Research Techniques Applied to Jak/hdac in 2 Studies

Proteomic and Kinomic Profiling

Proteomic and kinomic profiling are powerful tools to understand the broad-scale changes in protein expression, modification, and kinase activity induced by a therapeutic agent.

Identification of Protein Acetylation Changes

Jak/hdac-IN-2 is designed to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from proteins. medchemexpress.com Inhibition of HDACs is expected to lead to an increase in the acetylation of both histone and non-histone proteins. mdpi.commdpi.com This alteration in protein acetylation is a key mechanism of action for HDAC inhibitors. nih.gov

Studies have shown that treatment with a dual JAK/HDAC inhibitor can inhibit the deacetylation of histone H3 at lysine (B10760008) 9 (H3K9), histone H4 at lysine 8 (H4K8), and alpha-tubulin. nih.govnih.gov In HEL and A549 cell lines, this compound treatment resulted in a dose-dependent increase in the expression levels of acetyl-H3 and acetyl-tubulin. medchemexpress.com This indicates that the compound effectively inhibits HDAC activity within the cells, leading to the accumulation of acetylated proteins. The acetylation of histones can lead to a more relaxed chromatin structure, making DNA more accessible for transcription. ahajournals.orgpnas.org The acetylation of non-histone proteins, such as transcription factors, can affect their activity, stability, and interactions. mdpi.com

Table 1: Observed Protein Acetylation Changes with this compound Treatment

Cell LineProteinObservation
HELAcetyl-H3Increased expression
HELAcetyl-tubulinIncreased expression
A549Acetyl-H3Increased expression
A549Acetyl-tubulinIncreased expression

Kinase Activity Profiling

Kinomic profiling provides a broad overview of the activity of cellular kinases. As this compound also targets Janus kinases (JAKs), kinomic analysis is crucial to confirm its effects on this family of enzymes and to identify other affected kinase pathways.

In colorectal cancer cell lines SW480 and RKO, treatment with a JAK/HDAC inhibitor led to decreased phosphorylation of JAKs and STAT3. nih.govnih.gov Furthermore, the phosphorylation of EGFR and other key kinases was also reduced. nih.govnih.gov This demonstrates the inhibitor's ability to modulate the JAK/STAT signaling pathway, which is often dysregulated in cancer. nih.govnih.gov this compound specifically has been shown to reduce the expression level of p-STAT3-Tyr705. medchemexpress.com

Kinome analysis using the PamStation®12 platform has been employed to perform tyrosine kinase (PTK) activity profiling in cells treated with a JAK/HDAC inhibitor. nih.gov This technique allows for a whole-chip comparative analysis to determine the mean kinase statistics and the direction of change in kinase activity across various groups. nih.gov

Advanced Epigenetic Profiling

Advanced epigenetic profiling techniques are essential for understanding how this compound influences gene expression through modifications to the chromatin landscape.

Whole Transcriptomic Analysis (e.g., RNA-seq)

Whole transcriptomic analysis, such as RNA sequencing (RNA-seq), provides a comprehensive view of the changes in gene expression following treatment with this compound. This allows researchers to identify the downstream molecular pathways affected by the inhibitor.

In studies involving a dual JAK/HDAC inhibitor, RNA-seq was performed on colorectal cancer cells after 12 hours of treatment. nih.gov The analysis revealed that the combination treatment modulated molecules involved in key cellular pathways including apoptosis, extracellular matrix-receptor interaction, and focal adhesion pathways. nih.govnih.gov This highlights the broad impact of dual JAK and HDAC inhibition on cellular function. The library preparation for RNA-seq often involves Poly A enrichment from total RNA, followed by cDNA synthesis and sequencing on platforms like the Illumina NextSeq 550. nih.gov

Chromatin Accessibility Analysis (e.g., ATAC-seq)

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a technique used to identify changes in chromatin accessibility across the genome. activemotif.com Open chromatin regions are more accessible to transcription factors and the transcriptional machinery. activemotif.com

ATAC-seq has been utilized to investigate the effects of a JAK/HDAC inhibitor on colorectal cancer cell lines. nih.gov These studies revealed significant differences in the patterns of accessible chromatin, particularly with combination treatments. nih.gov The analysis can identify both hyper-accessible (open) and hypo-accessible (closed) chromatin regions. nih.gov For these experiments, cells are typically treated for a shorter duration (e.g., 6 hours) before being processed for ATAC-seq library preparation and sequencing. nih.gov

Chromatin Immunoprecipitation (ChIP-qPCR) for Specific Histone Marks and Transcription Factor Binding

Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) is a targeted approach to study the interaction of specific proteins, such as histones with particular modifications or transcription factors, with specific genomic regions.

In the context of HDAC inhibition, ChIP-qPCR can be used to confirm the increased acetylation of histones at the promoter regions of specific genes. For instance, treatment with an HDAC inhibitor has been shown to rapidly increase H3K27ac at the cis-regulatory loci of genes like Nanog and Pou5f1. nih.gov Conversely, ChIP-qPCR can also be used to demonstrate the reduced binding of proteins like HDAC1 and HDAC2 to gene promoters following inhibitor treatment. plos.org

Furthermore, ChIP-qPCR can be employed to investigate the binding of transcription factors. For example, it has been used to show reduced RNA polymerase II binding at the promoters of Nanog, Klf4, and Pou5f1 after treatment with an HDAC inhibitor. nih.gov This technique provides a detailed view of the molecular events occurring at specific gene loci in response to this compound.

Cellular Imaging and Functional Assays

In the investigation of this compound, a dual inhibitor of Janus kinase (JAK) and histone deacetylase (HDAC), researchers employ a range of advanced cellular imaging and functional assays to elucidate its mechanisms of action and therapeutic effects. These techniques provide critical insights into the compound's impact on cell proliferation, immune response, and molecular interactions.

Immunohistochemical (IHC) Assays for Cellular Markers (e.g., Ki67, CD8, CD45)

Immunohistochemistry (IHC) is a cornerstone technique used to visualize the presence and location of specific proteins, or markers, within tissue samples. In studies involving this compound, IHC assays are instrumental in assessing the compound's effect on tumor biology and the tumor microenvironment.

Ki67 as a Proliferation Marker: The Ki67 protein is a well-established marker of cellular proliferation. thermofisher.com Studies on dual JAK/HDAC inhibitors have shown that treatment can significantly reduce the number of Ki67-positive cells in tumor tissues. nih.gov For instance, in preclinical models of colorectal cancer, tumor sections from groups treated with a JAK/HDAC inhibitor, both alone and in combination with other agents, displayed reduced Ki67 staining compared to control groups. nih.gov This finding indicates that the inhibitor effectively suppresses the proliferative capacity of cancer cells. nih.gov Similarly, knocking out HDAC2, one of the targets of this compound, has also been shown to decrease the expression of Ki-67 in triple-negative breast cancer models. nih.gov

CD8 and CD45 as Immune Cell Markers: To evaluate the immunomodulatory effects of this compound, IHC is used to detect immune cell infiltration into the tumor. CD45 is a broad marker for hematopoietic cells (leukocytes), while CD8 is specific to cytotoxic T cells, which are crucial for anti-tumor immunity. nih.gov Research has demonstrated that combination therapy involving a JAK/HDAC inhibitor can enhance the anti-tumor immune response by increasing the infiltration of CD45 and CD8-positive T cells into the tumor. nih.gov This suggests that the inhibitor not only acts on the cancer cells directly but also helps to create a more active anti-tumor immune environment. nih.gov Studies on other HDAC inhibitors have also correlated their use with increased CD8+ T cell tumor infiltration. oncotarget.com Furthermore, the knockout of HDAC2 has been observed to lead to a higher percentage of CD45+, CD3+, and CD8+ T cells within tumors. nih.gov

Table 1: Summary of IHC Marker Analysis in JAK/HDAC Inhibitor Studies
MarkerCellular FunctionObserved Effect of JAK/HDAC InhibitionInterpretation
Ki67Cellular ProliferationReduced number of positive-staining cells. nih.govInhibition of tumor cell growth.
CD8Cytotoxic T-lymphocytesIncreased infiltration of positive cells in the tumor. nih.govEnhancement of anti-tumor immune response.
CD45General Leukocyte MarkerIncreased infiltration of positive cells in the tumor. nih.govIncreased overall immune cell recruitment to the tumor microenvironment.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques that predict how a small molecule, such as this compound, interacts with its protein targets at an atomic level. These methods are crucial for understanding the compound's binding mode and for the rational design of new, more potent inhibitors.

Molecular Docking: Molecular docking simulations are used to place a ligand (the inhibitor) into the binding site of a target protein (e.g., a JAK kinase or an HDAC enzyme) and calculate its binding affinity. nih.govnih.gov For dual JAK/HDAC inhibitors, docking studies can reveal how a single molecule successfully fits into the distinct active sites of both protein families. researchgate.net For example, simulations might show that the hydroxamic acid group of an inhibitor binds to the zinc ion in the active site of an HDAC, a characteristic interaction for this class of inhibitors. nih.govtandfonline.com Simultaneously, another part of the molecule could form key interactions within the ATP-binding pocket of a JAK kinase. researchgate.net Docking studies on various dual inhibitors have confirmed that they can fit well into the active sites of both HDAC and JAK proteins. researchgate.net

Molecular Dynamics (MD) Simulation: Following docking, molecular dynamics (MD) simulations are performed to study the stability of the ligand-protein complex over time. nih.govajchem-a.com MD simulations provide a dynamic view of the interactions, showing how the protein and inhibitor move and adjust to each other. nih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the inhibitor in the binding pocket. nih.govajchem-a.com A stable complex, as indicated by low fluctuation values in the simulation, suggests a favorable and durable binding, which is a desirable characteristic for a drug candidate. nih.gov These simulations can confirm that the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, reinforcing the proposed binding mode. ajchem-a.com

Table 2: Application of Computational Techniques to JAK/HDAC Inhibitor Research
TechniquePurposeKey Findings for Dual Inhibitors
Molecular DockingPredicts the preferred binding orientation and affinity of an inhibitor to its protein target. nih.govDemonstrates that a single compound can favorably fit into the active sites of both JAK and HDAC proteins. researchgate.net
Molecular Dynamics (MD) SimulationEvaluates the stability of the inhibitor-protein complex over time. ajchem-a.comConfirms the stability of the binding interactions predicted by docking, supporting the inhibitor's mechanism of action. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel JAK/HDAC Dual Inhibitor Targets and Pathways

The primary mechanism of Jak/hdac-IN-2 is understood to be the simultaneous suppression of the JAK-STAT signaling cascade and the modulation of gene expression through HDAC inhibition. However, the full spectrum of its molecular interactions and downstream consequences is likely more complex. Future research should employ unbiased, systems-level approaches to uncover novel targets and affected pathways.

Key research initiatives would include:

Quantitative Proteomics: Using techniques like Mass Spectrometry-based proteomics (e.g., SILAC or TMT labeling) to analyze global changes in protein expression and post-translational modifications in cells treated with this compound. This could reveal unexpected alterations in cellular machinery beyond the canonical JAK-STAT and histone acetylation pathways.

Phosphoproteomics: A focused analysis to map the global changes in protein phosphorylation. While STAT proteins are the primary phosphorylated targets of JAKs, this approach could identify non-canonical substrates or feedback loops affected by the inhibitor.

Global Acetylomics: Moving beyond histones, this research would investigate this compound's impact on the acetylation of non-histone proteins. Numerous cellular proteins, including transcription factors, metabolic enzymes, and cytoskeletal components, are regulated by acetylation. Identifying how dual inhibition affects the non-histone "acetylome" could uncover entirely new mechanisms of action.

Investigation of this compound in Additional Preclinical Disease Models

Initial research on this compound has largely centered on hematological malignancies, particularly myeloproliferative neoplasms (MPNs), where both JAK2 mutations and epigenetic dysregulation are pathogenic hallmarks. A significant opportunity exists to explore its utility in other disease areas characterized by the co-activation of these pathways. Expanding preclinical testing is a logical next step to define the broader research applications of this compound.

The table below outlines potential disease areas and the scientific rationale for investigating this compound.

Potential Disease ModelScientific Rationale for InvestigationKey Pathways Implicated
Rheumatoid Arthritis (RA)JAK inhibitors are established in RA treatment. HDACs are implicated in synovial inflammation and fibroblast proliferation. Dual inhibition could offer a more profound anti-inflammatory and anti-proliferative effect.JAK1/JAK2, STAT3, HDAC1/HDAC6
Inflammatory Bowel Disease (IBD)The JAK-STAT pathway drives intestinal inflammation via cytokines (e.g., IL-6, IL-12, IL-23). HDACs regulate inflammatory gene expression in gut epithelial and immune cells.JAK-STAT, NF-κB, Epigenetic Regulation
Glioblastoma (GBM)Constitutive STAT3 activation is a hallmark of GBM and is associated with tumor growth and immune evasion. HDAC inhibitors have shown preclinical activity in GBM by promoting cell cycle arrest and apoptosis.STAT3, PI3K/AKT, Epigenetic Silencing
Cutaneous T-Cell Lymphoma (CTCL)HDAC inhibitors are approved for CTCL treatment. The JAK-STAT pathway is also frequently activated in CTCL, contributing to cell survival and proliferation.JAK3, STAT3/STAT5, Histone Acetylation

Advanced Structural Biology Studies of this compound Binding to Target Enzymes

While biochemical assays have confirmed that this compound inhibits both JAK and HDAC enzymes, high-resolution structural data is currently lacking. Such information is fundamental for understanding the molecular basis of its dual activity and for guiding the rational design of next-generation inhibitors with improved properties.

Future research should focus on:

Co-crystallization Studies: Obtaining X-ray crystal structures of this compound in complex with its primary targets, such as the JAK2 kinase domain and a representative class I HDAC (e.g., HDAC1 or HDAC2).

Cryo-Electron Microscopy (Cryo-EM): For larger enzyme complexes, cryo-EM could provide insights into how the inhibitor induces or stabilizes specific protein conformations.

Structural Analysis: Detailed examination of these structures would reveal the precise binding mode, key amino acid interactions (e.g., hydrogen bonds, hydrophobic contacts), and the structural features that enable a single molecule to effectively engage two distinct classes of enzyme active sites. This knowledge is invaluable for structure-activity relationship (SAR) studies.

Development of Predictive Biomarkers for Response to this compound or Related Compounds

To facilitate more precise preclinical research and understand the contexts in which dual inhibition is most effective, the development of predictive biomarkers is essential. A biomarker-driven approach would allow researchers to select appropriate cell lines and animal models that are most likely to respond to this compound, thereby improving the efficiency and translatability of research findings.

Potential biomarkers could be identified through correlative studies and categorized as follows:

Biomarker CategoryPotential BiomarkerRationale and Method of Detection
GenomicJAK2 V617F or other activating mutationsIndicates pathway dependency. Detected via DNA sequencing or allele-specific PCR.
ProteomicHigh basal levels of phosphorylated STAT3 (p-STAT3)Directly measures the activity of the target pathway. Detected via Western Blot, Immunohistochemistry (IHC), or Flow Cytometry.
TranscriptomicA specific gene expression signature (e.g., high expression of STAT3/STAT5 target genes like BCL-XL, SOCS3)Reflects downstream pathway activation. Detected via RNA-sequencing or qRT-PCR.
EpigeneticBasal histone acetylation status (e.g., low H3K9ac)Indicates a state of epigenetic repression that may be reversible by an HDAC inhibitor. Detected via ChIP-seq or Western Blot.

Exploration of this compound in Immune System Modulation Research

Both JAKs and HDACs are master regulators of immune cell development, differentiation, and function. The JAK-STAT pathway is essential for transducing signals from cytokines that control the balance between pro-inflammatory and anti-inflammatory immune responses. HDACs, in turn, epigenetically control the expression of key immune genes, including those for cytokines and transcription factors like FOXP3, which is critical for regulatory T cells (Tregs).

Unanswered questions in this area include:

T-Cell Differentiation: How does this compound affect the differentiation of naive CD4+ T cells into various effector subsets (Th1, Th2, Th17) versus immunosuppressive Tregs?

Myeloid Cell Function: What is the impact of dual inhibition on the function of macrophages and dendritic cells, particularly their ability to present antigens and produce inflammatory cytokines?

Immune Checkpoint Regulation: Does this compound modulate the expression of immune checkpoint molecules like PD-1 or PD-L1 on tumor cells or immune cells? This could have significant implications for its potential use in immuno-oncology research.

Mechanistic Insights into Selectivity Profiles and Off-Target Effects in Research Settings

A comprehensive understanding of any chemical probe requires a thorough characterization of its selectivity. While this compound is described as a dual inhibitor, its precise activity profile across the full families of JAK and HDAC enzymes is a critical area for further investigation.

Key research objectives include:

Comprehensive Isoform Profiling: Quantifying the inhibitory activity (IC₅₀ values) of this compound against all JAK family members (JAK1, JAK2, JAK3, TYK2) and a broad panel of HDAC isoforms (Class I, IIa, IIb, and IV). This would clarify whether the compound has a preference for certain isoforms, which has significant mechanistic implications.

Kinome-Wide Screening: Testing this compound against a large panel of several hundred human kinases to identify potential off-target interactions. Unidentified off-targets can confound the interpretation of experimental results, and their discovery is crucial for validating the compound as a specific tool for studying JAK/HDAC biology.

Cellular Target Engagement Assays: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages both JAK and HDAC targets within an intact cellular environment and to quantify the relative engagement of different isoforms.

The table below illustrates the type of data that needs to be generated to fully characterize the inhibitor's selectivity.

Hypothetical Inhibitory Profile of this compound
Enzyme TargetFamily/ClassIC₅₀ (nM)
JAK1Janus Kinase15
JAK2Janus Kinase5
JAK3Janus Kinase85
TYK2Janus Kinase40
HDAC1Class I HDAC12
HDAC2Class I HDAC18
HDAC3Class I HDAC25
HDAC6Class IIb HDAC9

Q & A

Q. What experimental approaches are recommended to validate the dual inhibition of HDAC3/6 and JAK1/2 by JAK/HDAC-IN-2?

To confirm target specificity, researchers should combine enzymatic assays (e.g., fluorometric HDAC activity assays) with Western blotting to assess STAT3 phosphorylation inhibition. Dose-response curves and IC50 calculations are critical for quantifying potency. Cross-validation using shRNA knockdown or selective inhibitors (e.g., ruxolitinib for JAK) can rule off-target effects .

Q. How can researchers design in vitro studies to assess this compound’s anti-proliferative effects across tumor cell lines?

Use standardized cell viability assays (MTT, CCK-8) across hematologic (e.g., Jurkat, K562) and solid tumor (e.g., MDA-MB-231, A549) models. Include controls for apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Normalize results to baseline HDAC and JAK pathway activity in each cell type, as heterogeneity may influence responses .

Q. What methodologies are essential to confirm this compound’s mechanism of action in preclinical models?

Employ xenograft models with pharmacodynamic biomarkers (e.g., acetylated histone H3 for HDAC inhibition, p-STAT3 levels for JAK inhibition). Pair tumor growth inhibition data with immunohistochemistry to correlate target modulation with efficacy. Dose optimization should balance toxicity (e.g., weight loss, hematologic parameters) and therapeutic windows .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC50 values for this compound across different studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, incubation time) or cell line-specific factors. Standardize protocols using reference inhibitors (e.g., vorinostat for HDACs) and validate results across independent labs. Statistical meta-analysis of published data can identify outliers or contextual variables (e.g., serum starvation affecting pathway activity) .

Q. What strategies optimize the design of combination therapies using this compound to minimize resistance?

Test sequential vs. concurrent administration with chemotherapies (e.g., doxorubicin) or targeted agents (e.g., BCL-2 inhibitors). Use synergy scoring (e.g., Chou-Talalay method) and isobologram analysis to quantify interactions. Mechanistic studies (RNA-seq, phosphoproteomics) can identify compensatory pathways activated during co-treatment .

Q. How can researchers address challenges in quantifying HDAC and JAK pathway inhibition in heterogeneous tumor samples?

Apply single-cell RNA sequencing or multiplex immunofluorescence to dissect subpopulation responses. Spatial transcriptomics or digital pathology tools (e.g., HALO®) can map target engagement within tumor microenvironments. Normalize data to stromal contamination levels (e.g., via α-SMA staining) .

Methodological and Data Analysis Questions

Q. What statistical frameworks are recommended for analyzing dose-dependent apoptosis induced by this compound?

Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC50 values. Pair these with ANOVA for multi-group comparisons (e.g., untreated vs. treated cohorts). For time-course data, mixed-effects models account for inter-sample variability .

Q. How should researchers validate the specificity of this compound in transcriptomic studies?

Integrate CRISPR-Cas9 knockout of HDAC3/6 or JAK1/2 with RNA-seq to identify overlapping gene signatures. Compare these to this compound-treated samples using pathway enrichment tools (e.g., GSEA). Negative controls (e.g., inactive enantiomers) help exclude nonspecific transcriptional effects .

Q. What in silico tools are effective for predicting pharmacokinetic properties of this compound?

Use molecular docking (AutoDock Vina) to assess binding stability to HDAC and JAK domains. ADMET predictors (e.g., SwissADME) can estimate solubility, bioavailability, and CYP450 interactions. Cross-reference with experimental data (e.g., microsomal stability assays) for validation .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound studies across different lab settings?

Adhere to FAIR principles: publish raw data (e.g., proteomics, dose-response curves) in repositories like Zenodo, and detail experimental conditions (e.g., serum concentration, passage number). Include positive/negative controls in every assay batch and collaborate with third-party labs for independent validation .

Q. What ethical guidelines apply to preclinical testing of this compound in animal models?

Follow ARRIVE 2.0 guidelines for reporting in vivo studies, including randomization, blinding, and power analysis to minimize animal use. Obtain institutional IACUC approval and monitor welfare endpoints (e.g., tumor burden limits, humane endpoints) rigorously .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.